Ac-Phe-Arg-Oet AcOH
Overview
Description
The compound “N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate” is a biochemical used primarily in proteomics research. It has the molecular formula C19H29N5O4⋅C2H4O2 and a molecular weight of 451.52 . This compound is known for its role in various biochemical processes and is often utilized in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenylalanine residue can undergo oxidation reactions, often using reagents like hydrogen peroxide.
Substitution: The arginine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanyl-L-arginine and ethanol.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Substituted arginine derivatives.
Scientific Research Applications
N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate is widely used in scientific research, particularly in the following fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of peptide-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-phenylalanyl-L-lysine ethyl ester acetate
- N-acetyl-L-phenylalanyl-L-ornithine ethyl ester acetate
- N-acetyl-L-phenylalanyl-L-histidine ethyl ester acetate
Uniqueness
N-acetyl-L-phenylalanyl-L-arginine ethyl ester acetate is unique due to its specific amino acid sequence and the presence of the arginine residue, which imparts distinct biochemical properties. Compared to similar compounds, it exhibits unique reactivity and interaction with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCDPRDASAGRP-IODNYQNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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